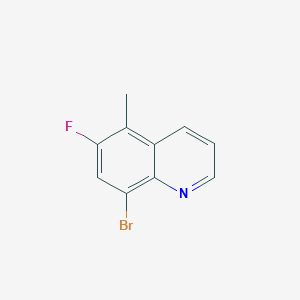

8-Bromo-6-fluoro-5-methylquinoline

Description

Significance of Quinolone Scaffolds in Medicinal Chemistry and Materials Science

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is celebrated as a "privileged structure" in medicinal chemistry. tandfonline.comnih.gov This status is due to its recurring presence in numerous biologically active compounds and its ability to interact with a variety of biological targets. researchgate.net The planar nature and hydrogen-bonding capabilities of the quinoline ring system allow for effective interactions with macromolecules like enzymes and DNA. Consequently, quinoline derivatives have been successfully developed into a broad spectrum of therapeutic agents, including anticancer, antibacterial, antiviral, and antimalarial drugs. nih.govbenthamdirect.com For instance, several quinoline-based kinase and topoisomerase inhibitors are approved for anticancer therapy, with many more candidates currently under clinical investigation. tandfonline.com The versatility of the quinoline moiety allows for extensive structural optimization through established synthetic pathways, making it a highly "druggable" and accessible scaffold for designing novel therapeutic agents. tandfonline.comnih.gov

Beyond medicine, the unique photophysical properties of quinoline derivatives make them valuable in materials science. Their aromatic structure is conducive to creating dyes and organic light-emitting diodes (OLEDs). researchgate.netossila.com The ability to tune their electronic properties through substitution makes them key components in the development of third-generation photovoltaics, such as dye-sensitized solar cells. researchgate.net

Positional Isomerism and Substituent Effects in Halogenated Quinoline Derivatives

Substituents exert both electronic and steric effects. researchgate.net Electron-withdrawing groups, such as halogens (Fluorine, Bromine), can modify the reactivity of the ring, for example, by making certain positions more susceptible to nucleophilic attack. ossila.com The high electronegativity of fluorine, for instance, can enhance binding interactions with polar residues in enzyme active sites. acs.org Conversely, electron-donating groups, like a methyl group, can increase electron density and influence the molecule's basicity and interaction with different targets. acs.org

The steric hindrance, or bulk, of a substituent also plays a crucial role. nih.gov A bulky group can dictate the preferred conformation of the molecule and influence its ability to fit into a specific binding pocket of a protein. The interplay between these electronic and steric factors is complex; a change in the position of a single atom can lead to vastly different chemical reactivity and pharmacological outcomes. acs.org For example, studies on benzoic acid derivatives have shown that the position of hydroxyl and methoxyl groups significantly impacts their antibacterial activity. nih.gov This highlights the importance of precise structural control in the synthesis of functional molecules.

Research Context for 8-Bromo-6-fluoro-5-methylquinoline

While extensive research exists for the broader class of halogenated quinolines, specific studies focusing on this compound are not widely available in peer-reviewed literature. Its existence is noted primarily in chemical supplier databases, indicating its availability as a synthetic building block.

The research context for this particular compound can be inferred from the known effects of its constituent parts. The quinoline core provides the foundational scaffold. The three substituents—bromo, fluoro, and methyl—are strategically placed on the benzene (B151609) ring portion of the scaffold.

8-Bromo: The bromine at position C8 introduces a bulky, electron-withdrawing group. Halogenation at this position is a known strategy in medicinal chemistry.

6-Fluoro: The fluorine at C6 is a small, highly electronegative atom. Its presence can significantly alter the electronic properties of the ring and is a common feature in many bioactive molecules, including anticancer agents. ossila.com

5-Methyl: The methyl group at C5 is an electron-donating group. Its position, adjacent to the fluorine and near the ring junction, introduces both electronic and steric factors that could influence the molecule's conformation and reactivity. For instance, remote C-H halogenation at the C5 position of 8-substituted quinolines has been shown to be a synthetically valuable transformation. rsc.org

The combination of electron-withdrawing halogens at C6 and C8 with an electron-donating methyl group at C5 creates a unique electronic and steric profile. This substitution pattern suggests that this compound is likely intended for use as an intermediate in the synthesis of more complex molecules, where each substituent serves to fine-tune the properties of the final product for potential applications in medicinal chemistry or materials science. It serves as a scaffold ready for further functionalization, for example, via palladium-catalyzed cross-coupling reactions at the C8-bromo position.

Scope and Structure of the Academic Research Outline

This article provides a focused analysis of the chemical compound this compound based on established principles of chemical science. The structure of this document is as follows:

Section 1 (Introduction): Establishes the significance of the quinoline scaffold, discusses the critical role of substituent effects and positional isomerism in halogenated derivatives, and places the title compound within a logical research context.

Data Tables: Interactive tables are provided to summarize key data regarding related chemical structures and their properties, offering a comparative perspective.

This outline is designed to deliver a scientifically grounded overview, focusing exclusively on the chemical nature and potential research utility of the compound, while strictly excluding any speculative therapeutic or safety information.

Data Tables

Table 1: Physicochemical Properties of Related Halogenated Quinolines

This table provides a comparative look at the calculated properties of the title compound and its close structural isomers. The data highlights how the placement of substituents affects molecular properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 |

| This compound | C₁₀H₇BrFN | 240.07 | Data not available |

| 5-Bromo-6-fluoro-8-methylquinoline | C₁₀H₇BrFN | 240.07 | Data not available |

| 5-Bromo-6-fluoro-2-methylquinoline uni.lu | C₁₀H₇BrFN | 238.97 | 3.4 |

| 8-Bromo-6-fluoroquinoline nih.gov | C₉H₅BrFN | 226.04 | 2.9 |

| 4-Bromo-6-fluoroquinoline (B1289494) ossila.com | C₉H₅BrFN | 226.05 | Data not available |

| 5-Bromo-8-methylquinoline scbt.com | C₁₀H₈BrN | 222.1 | Data not available |

XLogP3 is a computed measure of a compound's hydrophobicity.

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrFN |

|---|---|

Molecular Weight |

240.07 g/mol |

IUPAC Name |

8-bromo-6-fluoro-5-methylquinoline |

InChI |

InChI=1S/C10H7BrFN/c1-6-7-3-2-4-13-10(7)8(11)5-9(6)12/h2-5H,1H3 |

InChI Key |

BNNPDIAAGDBAJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1F)Br |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization Strategies

Nucleophilic Substitution Reactions of Halogen Atoms

The halogen atoms on the 8-Bromo-6-fluoro-5-methylquinoline scaffold exhibit differential reactivity towards nucleophiles, which can be exploited for selective functionalization. Generally, the position of the halogen on the quinoline (B57606) ring and the electronic nature of the substituents influence the susceptibility of the C-X bond to nucleophilic attack.

The electronic properties of the substituents on the quinoline ring play a crucial role in determining the regioselectivity of nucleophilic substitution reactions. The fluorine and bromine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. libretexts.orglumenlearning.com However, they also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect. libretexts.org

In the case of this compound, the fluorine atom at the 6-position and the bromine atom at the 8-position deactivate the ring towards electrophilic substitution but direct incoming groups to specific positions in nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the quinoline ring, coupled with the inductive effects of the halogens, makes the carbon atoms attached to the halogens electrophilic and thus susceptible to nucleophilic attack. The relative reactivity of the C-F and C-Br bonds towards nucleophiles is dependent on the specific reaction conditions and the nature of the incoming nucleophile. For a related compound, 4-bromo-6-fluoroquinoline (B1289494), the bromide group is noted for its reactivity in Pd-catalyzed coupling reactions, while the fluoride (B91410) group is susceptible to nucleophilic aromatic substitution. ossila.com

The methyl group at the 5-position has a modest electron-donating effect, which can influence the electron density distribution across the quinoline ring system. This interplay of inductive and resonance effects from the fluoro, bromo, and methyl substituents modulates the electronic structure of the quinoline core, thereby influencing the substitution patterns. researchgate.net

The strategic replacement of the halogen atoms, particularly the more labile bromine atom, with various nucleophiles is a key strategy for the derivatization of this compound. This allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this scaffold.

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Quinolines

| Reactant | Nucleophile | Product Type | Potential Application |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | Synthetic Intermediate |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | Synthetic Intermediate |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | Synthetic Intermediate |

This table is illustrative of nucleophilic substitution reactions on related quinoline systems and suggests potential transformations for this compound.

The introduction of amines is a common modification, leading to the synthesis of various amino-quinoline derivatives. These reactions are often carried out by treating the bromo-fluoro-quinoline with a primary or secondary amine, sometimes in the presence of a base or a catalyst. The resulting amino-functionalized quinolines are of significant interest in medicinal chemistry due to their potential biological activities. Similarly, oxygen-containing functional groups, such as hydroxyl or alkoxy groups, can be introduced by reaction with appropriate oxygen nucleophiles like metal hydroxides or alkoxides.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify halogenated aromatic compounds like this compound. The bromine atom at the 8-position is particularly well-suited for these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely employed for the arylation and heteroarylation of this compound at the 8-position.

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the coupling. Bulky, electron-rich phosphine (B1218219) ligands are often used to facilitate the oxidative addition step. libretexts.org

Table 2: Key Parameters of the Suzuki-Miyaura Coupling Reaction

| Component | Function | Common Examples |

|---|---|---|

| Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Stabilizes the catalyst and influences reactivity | PPh₃, P(t-Bu)₃, SPhos, XPhos |

| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl moieties, leading to the synthesis of biaryl and heteroaryl-substituted quinolines. These products are often investigated for their potential applications in pharmaceuticals and as functional materials.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction could be applied to this compound to introduce alkenyl substituents at the 8-position.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. soton.ac.ukresearchgate.net This reaction typically employs a copper co-catalyst. The Sonogashira coupling of this compound would lead to the formation of 8-alkynyl-6-fluoro-5-methylquinolines, which are valuable intermediates for further transformations or as final products with specific electronic or biological properties. The reaction is generally carried out under mild conditions and tolerates a variety of functional groups. soton.ac.ukresearchgate.net

The Stille coupling reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound. While effective, the toxicity of the organotin reagents has led to a preference for other coupling methods like the Suzuki-Miyaura reaction in many applications. libretexts.org Nevertheless, the Stille coupling remains a viable option for the derivatization of this compound, allowing for the introduction of various organic fragments.

Other organometallic transformations, such as the Negishi coupling (using organozinc reagents) and Buchwald-Hartwig amination (for the formation of C-N bonds), can also be employed to functionalize the 8-bromo position of the quinoline core. These reactions further expand the synthetic toolbox available for modifying this compound and creating a diverse library of derivatives for various scientific investigations.

Oxidation and Reduction Pathways of the Quinoline Nucleus

The quinoline nucleus of this compound is susceptible to both oxidation and reduction reactions, which can be modulated to introduce new functionalities or alter the electronic properties of the molecule.

Oxidation of the quinoline ring system, particularly the nitrogen atom, is a common transformation. While specific studies on this compound are not extensively documented, analogous transformations with similar quinoline derivatives suggest that the nitrogen atom can be oxidized to form the corresponding N-oxide. For instance, related compounds like 8-bromo-6-methylquinoline (B1282211) can be converted to their N-oxides using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). This transformation increases the solubility of the compound and modulates its electronic properties, making it a useful intermediate for further functionalization.

Reduction reactions of the quinoline core can also be performed. A key reductive pathway for bromo-substituted quinolines is debromination. In a related compound, 8-bromo-6-methylquinoline, the bromine atom can be selectively removed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield 6-methylquinoline. This selective removal of the bromine atom can be a strategic step in a multi-step synthesis.

| Reaction Type | Reagent/Conditions (by analogy) | Product (Expected) |

| Oxidation (N-Oxide Formation) | mCPBA, CH₂Cl₂ | This compound N-oxide |

| Reduction (Debromination) | LiAlH₄, THF | 6-Fluoro-5-methylquinoline (B20613) |

Further Functionalization and Pharmacophore Diversification

The presence of bromine and fluorine atoms on the quinoline ring of this compound offers multiple avenues for further functionalization and the diversification of its pharmacophore.

The bromine atom at the 8-position is a particularly versatile handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely employed to form new carbon-carbon bonds. By analogy with compounds like 4-bromo-6-fluoroquinoline, it is expected that this compound can react with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the 8-position. ossila.com This strategy is a powerful tool for exploring the structure-activity relationship of quinoline-based compounds in medicinal chemistry.

The fluorine atom at the 6-position, while generally less reactive towards substitution than bromine in cross-coupling reactions, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if activated by strongly electron-withdrawing groups. However, the reactivity of the fluoro group in compounds like 4-bromo-6-fluoroquinoline is noted for its utility in SNAr reactions. ossila.com This allows for the introduction of nucleophiles such as amines, alcohols, and thiols, further expanding the chemical space accessible from this scaffold.

The strategic combination of these derivatization methods allows for a systematic modification of the this compound core, enabling the synthesis of a diverse library of analogs for various research applications, including drug discovery.

| Derivatization Strategy | Position | Typical Reagents (by analogy) | Potential New Functionalities |

| Suzuki-Miyaura Coupling | 8-position | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl, Heteroaryl groups |

| Nucleophilic Aromatic Substitution | 6-position | Amines, Alkoxides, Thiolates | Amino, Alkoxy, Thioether groups |

| Buchwald-Hartwig Amination | 8-position | Amines, Pd catalyst, ligand | Substituted amino groups |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 8-Bromo-6-fluoro-5-methylquinoline, a suite of NMR experiments would be required for a comprehensive structural assignment.

¹H and ¹³C NMR for Chemical Shift and Coupling Constant Analysis

Detailed experimental ¹H (proton) and ¹³C (carbon-13) NMR data, including chemical shifts (δ) and coupling constants (J), for this compound are not widely available in published literature or public spectral databases. Such data, if available, would provide crucial information. The ¹H NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum would similarly indicate the number of unique carbon atoms and their chemical environments within the quinoline (B57606) ring system and the methyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY) would identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly vital as it reveals long-range couplings between protons and carbons, helping to piece together the entire molecular framework, including the precise positions of the bromo, fluoro, and methyl substituents on the quinoline core. However, specific experimental data from these 2D NMR techniques for this compound is not publicly documented.

Fluorine-19 NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a key analytical technique. This method is highly sensitive to the local electronic environment of the fluorine atom. The chemical shift and coupling constants of the fluorine signal with neighboring protons would provide unambiguous evidence for its position at the C-6 position of the quinoline ring. As with the other NMR data, specific, experimentally determined ¹⁹F NMR data for this compound is not readily found in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental formula. For this compound, a key piece of characterization data comes from its synthesis, where the protonated molecule ([M+H]⁺) is observed. nih.gov

| Ion | Observed m/z |

| [M+H]⁺ | 240.0 |

This observed mass-to-charge ratio is consistent with the calculated molecular weight of the compound, confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in assessing the purity of a sample of this compound and confirming its identity. The gas chromatogram would indicate the presence of a single major peak, demonstrating the sample's purity, while the mass spectrum of that peak would correspond to the fragmentation pattern and molecular ion of the target compound. While a standard analytical technique for such a compound, specific GC-MS data for this compound is not detailed in readily accessible scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the quinoline core, and the bromo, fluoro, and methyl substituents.

The key vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the quinoline ring would typically appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl (–CH₃) group would exhibit symmetric and asymmetric stretching vibrations, expected to fall within the 2975-2870 cm⁻¹ range.

C=C and C=N Stretching: The aromatic carbon-carbon and carbon-nitrogen double bond stretching vibrations of the quinoline ring system are expected to produce a series of sharp bands in the 1620-1430 cm⁻¹ region. These absorptions are characteristic of the heterocyclic aromatic structure.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl group C-H bonds would be observed in the 1470-1000 cm⁻¹ (fingerprint) region.

C-F Stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is anticipated, typically found in the 1250-1020 cm⁻¹ range. The exact position can be influenced by the electronic environment of the aromatic ring.

C-Br Stretching: The carbon-bromine bond vibration is expected to appear at lower wavenumbers, generally in the 680-515 cm⁻¹ region.

The following table summarizes the expected IR absorption regions for the primary functional groups in this compound.

| Functional Group/Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl (–CH₃) | Stretching | 2975 - 2870 |

| Quinoline Ring (C=C, C=N) | Stretching | 1620 - 1430 |

| C-F | Stretching | 1250 - 1020 |

| C-H | Bending | 1470 - 1000 |

| C-Br | Stretching | 680 - 515 |

This table presents generalized expected values for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring its absorption of UV or visible light, which promotes electrons to higher energy orbitals. For aromatic systems like this compound, the spectra are dominated by π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions.

The quinoline ring system is the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show multiple absorption bands. researchgate.netmdpi.com

π → π Transitions:* These are high-energy transitions associated with the π-electron system of the aromatic rings. They usually result in strong absorption bands, often appearing below 350 nm. researchgate.netrsc.org The presence of substituents (–Br, –F, –CH₃) can cause shifts in the absorption maxima (λmax) and changes in intensity, a phenomenon known as the auxochromic effect.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital. These absorptions are typically weaker than π → π* transitions and appear at longer wavelengths.

The specific positions and intensities of these bands are sensitive to solvent polarity. mdpi.com A summary of the expected electronic transitions is provided below.

| Transition Type | Involved Orbitals | Relative Energy | Expected Wavelength Region |

| π → π | π → π | High | Shorter Wavelength (UV) |

| n → π | n → π | Low | Longer Wavelength (UV/Vis) |

This table outlines the general characteristics of electronic transitions expected for the quinoline chromophore.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Confirmation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure and stereochemistry.

The analysis would yield a wealth of structural data, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C–C, C–N, C–Br, C–F, C–H) and bond angles, confirming the geometry of the quinoline ring and its substituents.

Planarity and Conformation: Definitive information on the planarity of the bicyclic quinoline system and the conformation of the methyl group.

Crystal Packing and Intermolecular Interactions: The data would reveal how individual molecules pack together in the crystal lattice. This includes identifying and quantifying any non-covalent interactions, such as π–π stacking between quinoline rings, which are crucial for the stability of the crystal structure.

Unit Cell Parameters: The dimensions of the unit cell (the basic repeating unit of the crystal) would be determined, along with the crystal system and space group.

Computational Chemistry Investigations and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to quinoline (B57606) derivatives to predict a variety of molecular properties with a good balance between accuracy and computational cost. ekb.egarabjchem.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For quinoline derivatives, DFT methods such as B3LYP with basis sets like 6-311G(d,p) are commonly employed to perform these optimizations. semanticscholar.org The process systematically adjusts bond lengths, bond angles, and dihedral angles to find the most stable arrangement of atoms. For a rigid structure like 8-Bromo-6-fluoro-5-methylquinoline, the analysis would confirm the planarity of the quinoline ring system and determine the optimal orientation of the methyl group.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative (Note: The following data is illustrative of typical results from DFT calculations and does not represent actual calculated values for this compound, as such specific data is not available in the cited literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C4-C5 | ~1.42 | N/A | N/A |

| C4-N7 | ~1.36 | N/A | N/A |

| C-Br | Explanatory Text | N/A | N/A |

| C-F | Explanatory Text | N/A | N/A |

| C-C-N | N/A | Explanatory Text | N/A |

Data would be populated with precise numerical values from the output of a DFT geometry optimization calculation.

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. arabjchem.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. acs.org For substituted quinolines, DFT calculations are used to determine these energy levels and visualize the spatial distribution of the orbitals, showing where the electron density is concentrated. semanticscholar.org

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table illustrates the type of data generated from FMO analysis. Specific values for this compound are not available in the cited literature.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Explanatory Text | Indicates the electron-donating capability. |

| LUMO | Explanatory Text | Indicates the electron-accepting capability. |

| Energy Gap (ΔE) | Explanatory Text | Correlates with chemical reactivity and stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. arabjchem.org Different colors are used to represent different potential values: red typically indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP analysis would likely show negative potential around the nitrogen atom and the fluorine atom due to their high electronegativity, highlighting them as sites for electrophilic interaction.

DFT calculations can be used to predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C). ekb.eg The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these predictions. acs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. These theoretical predictions are then compared with experimental spectra to aid in the correct assignment of signals and confirm the molecular structure. researchgate.net While a good correlation between calculated and experimental data is often observed, the accuracy can be influenced by the choice of DFT functional, basis set, and the inclusion of solvent effects. acs.org

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as a quinoline derivative, might interact with a biological target, typically a protein or enzyme. orientjchem.orgnih.gov The synthesis of this compound has been noted in patent literature as an intermediate for compounds targeting α4β7 integrin, an important target for inflammatory diseases.

The docking process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net

Table 3: Illustrative Molecular Docking Results for a Ligand with a Biological Target (Note: This table is a template for presenting docking results. No specific docking studies for this compound were found in the cited literature.)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| α4β7 Integrin | Explanatory Text | Explanatory Text | e.g., Arg, Asp, Tyr | e.g., Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnanobioletters.com This approach is widely used in drug discovery and materials science to predict the activity of new compounds and to understand the structural features that are important for their function. nih.govnanobioletters.com

For quinoline derivatives, QSAR studies have been instrumental in predicting their potential as anticancer and antimalarial agents. nanobioletters.comwalisongo.ac.id These models typically utilize a range of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic properties, steric effects, and hydrophobicity. walisongo.ac.idresearchgate.net

Key Descriptors in QSAR Modeling:

QSAR models often employ a variety of descriptors to capture the physicochemical properties of the molecules. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies), which are crucial for understanding reaction mechanisms and intermolecular interactions. walisongo.ac.id

Steric Descriptors: These relate to the size and shape of the molecule, influencing how it fits into a biological target's active site. researchgate.net

Hydrophobic Descriptors: These quantify the molecule's affinity for non-polar environments, which is important for its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its connectivity and branching.

A hypothetical QSAR study on a series of quinoline derivatives including this compound would involve the following steps:

Data Set Preparation: A series of quinoline compounds with known biological activities would be selected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using various validation techniques to ensure its reliability. nih.gov

The resulting QSAR model could then be used to predict the activity of this compound and to design new, more potent analogues.

Table 1: Common Descriptors Used in QSAR Studies

| Descriptor Category | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, electron-donating/accepting ability, polarity |

| Steric | Molecular weight, Molar refractivity | Size, shape, and polarizability of the molecule |

| Hydrophobic | LogP | Partitioning between aqueous and lipid phases, membrane permeability |

| Topological | Connectivity indices, Wiener index | Branching, cyclicity, and overall shape of the molecular graph |

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies such as telecommunications, optical computing, and data storage. journaleras.com Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO properties of molecules. journaleras.com

The NLO response of a molecule is determined by its hyperpolarizability (β), which is a measure of how the molecule's dipole moment changes in the presence of a strong electric field. journaleras.com Molecules with large hyperpolarizability values are considered good candidates for NLO materials. journaleras.com

For organic molecules, several structural features are known to enhance NLO properties. These include the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is a key mechanism for generating a strong NLO response.

While specific computational studies on the NLO properties of this compound were not found in the provided search results, we can infer its potential based on its structural features and by analogy with similar compounds. The quinoline ring system provides a π-conjugated backbone. The bromo and fluoro substituents act as electron-withdrawing groups, while the methyl group is a weak electron-donating group.

A computational investigation of the NLO properties of this compound would typically involve:

Geometry Optimization: The molecule's geometry would be optimized using a suitable level of theory, such as DFT with a specific functional (e.g., B3LYP) and basis set.

Calculation of NLO Properties: The electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β) would be calculated.

Analysis of Results: The calculated hyperpolarizability value would be compared to that of known NLO materials (e.g., urea) to assess its potential. journaleras.com

Studies on similar molecules, such as 5-(Trifluoromethyl)pyridine-2-thiol, have shown that the presence of electron-withdrawing groups can lead to significant NLO activity. journaleras.com Therefore, it is plausible that this compound could also exhibit interesting NLO properties.

Table 2: Calculated NLO Properties of a Related Compound (5-(Trifluoromethyl)pyridine-2-thiol)

| Property | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

| Dipole Moment (μ) | Data not provided | Data not provided |

| Polarizability (α) | Data not provided | Data not provided |

| Hyperpolarizability (β) | 318.780 x 10⁻³² esu | 308.932 x 10⁻³² esu |

Data from a study on 5-(Trifluoromethyl)pyridine-2-thiol, a related heterocyclic compound, illustrating the type of data obtained from NLO calculations. journaleras.com

Thermodynamic and Kinetic Parameters from Computational Studies

Computational chemistry provides a powerful means to calculate the thermodynamic and kinetic parameters of a molecule, offering insights into its stability, reactivity, and potential reaction pathways. These calculations are typically performed using quantum mechanical methods like DFT.

Thermodynamic Parameters:

Thermodynamic parameters describe the energy and stability of a molecule. Key parameters include:

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.

Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is a measure of the spontaneity of the formation of the compound. A negative value indicates a spontaneous process.

Entropy (S°): This is a measure of the disorder or randomness of a system.

By calculating these parameters for this compound and its potential isomers or reaction products, one can predict their relative stabilities and the feasibility of chemical transformations.

Kinetic Parameters:

Kinetic parameters describe the rate of a chemical reaction and the energy barrier that must be overcome for the reaction to occur. The most important kinetic parameter is the:

Activation Energy (Ea): This is the minimum energy required to initiate a chemical reaction. A higher activation energy corresponds to a slower reaction rate.

Computational studies can map out the potential energy surface of a reaction involving this compound, identifying transition states and calculating the associated activation energies. This information is invaluable for understanding reaction mechanisms and predicting reaction outcomes.

While specific thermodynamic and kinetic data for this compound were not available in the provided search results, the general approach to obtaining these parameters is well-established. Such a study would provide fundamental data on the molecule's chemical behavior, which is essential for its synthesis, handling, and application in various chemical processes.

Table 3: Hypothetical Thermodynamic and Kinetic Parameters for a Quinoline Derivative

| Parameter | Calculated Value (Example) | Significance |

| Enthalpy of Formation (ΔHf°) | -X kJ/mol | Indicates the thermodynamic stability of the molecule. |

| Gibbs Free Energy of Formation (ΔGf°) | -Y kJ/mol | Determines the spontaneity of the molecule's formation. |

| Activation Energy (Ea) for a reaction | Z kJ/mol | Represents the energy barrier for a specific chemical reaction to occur. |

This table provides a template for the types of thermodynamic and kinetic data that can be obtained from computational studies.

Biological Activity and Mechanistic Studies in Vitro

Antimicrobial Activities of Halogenated Quinolines

Halogenated quinolines have emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of pathogens, including drug-resistant strains. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Halogenated quinolines have demonstrated considerable antibacterial activity, particularly against Gram-positive bacteria. researchgate.netnih.gov Studies have shown that these compounds are effective against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE). nih.govrsc.org For instance, certain halogenated quinoline (B57606) analogs have shown potent antibacterial activity against these resistant pathogens, with minimum inhibitory concentrations (MICs) in the low micromolar range. nih.gov The substitution pattern on the quinoline ring, including the presence and position of halogens, is crucial for their antibacterial potency. researchgate.netnih.gov

While their activity against Gram-positive bacteria is well-documented, the efficacy of many halogenated quinolines against Gram-negative bacteria appears to be more limited. nih.gov However, research into novel derivatives is ongoing to broaden their spectrum of activity.

Table 1: Antibacterial Activity of Select Halogenated Quinolines

| Compound/Analog | Target Organism(s) | Activity Metric (e.g., MIC, MBEC) | Potency |

|---|---|---|---|

| Halogenated Quinoline (HQ) Analogues | MRSA, MRSE, VRE | MIC | 0.30-0.78 µM against MRSE 35984, MRSA 1707, and VRE 700221 for one analog nih.gov |

| Halogenated Quinoline-3 (HQ-3) | MRSE biofilms | MBEC | 3.0 µM nih.gov |

| Halogenated Quinoline-4 (HQ-4) | E. faecium biofilm | MBEC | 1.0 µM nih.gov |

| Quinoline-2-one derivative (6c) | MRSA, VRE | MIC | 0.75 µg/mL nih.gov |

| Quinoline-2-one derivative (6c) | MRSE | MIC | 2.50 µg/mL nih.gov |

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration. This table is for illustrative purposes and includes data for various halogenated quinoline derivatives, not specifically 8-Bromo-6-fluoro-5-methylquinoline for which detailed public data is limited.

Antifungal Activity Assessment

Quinoline derivatives are recognized for their antifungal properties. nih.govnih.gov The introduction of fluorine and other halogens can enhance this activity. nih.govmdpi.com For example, a series of novel fluorinated quinoline analogs demonstrated good antifungal activity against various phytopathogenic fungi at a concentration of 50 μg/mL. nih.govmdpi.com Specifically, certain compounds exhibited over 80% activity against Sclerotinia sclerotiorum. mdpi.com Another study highlighted that mono-chloro and mono-bromo substituted 8-quinolinols displayed antifungal activity against a range of fungi including Aspergillus niger and Trichophyton mentagrophytes. researchgate.net

Antimycobacterial Activity Investigations

The quinoline core is also a scaffold for the development of antimycobacterial agents. rsc.org Halogenated quinolines, in particular, have shown promise in this area. Cloxyquin (5-chloroquinolin-8-ol), a monohalogenated 8-hydroxyquinoline (B1678124), exhibited significant in vitro activity against numerous clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values ranging from 0.062 to 0.25 μg/ml. nih.gov This suggests that halogenation is a key feature for potent antituberculosis activity. Further structure-activity relationship studies on quinolone derivatives have identified compounds with excellent activity against both drug-sensitive and multidrug-resistant M. tuberculosis strains. rsc.org

Biofilm Eradication Potential

A critical aspect of modern antimicrobial research is the ability of compounds to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics. rsc.orgnih.gov Halogenated quinolines have shown remarkable potential in this regard, particularly against Gram-positive pathogens. rsc.orgnih.gov Several halogenated quinolines have been identified that can effectively eradicate biofilms of MRSA, MRSE, and VRE at low micromolar concentrations. rsc.orgrsc.org The mechanism of this biofilm eradication is thought to be independent of membrane lysis, which is a common mode of action for other biofilm-eradicating agents. rsc.org

Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase and Topoisomerase IV Inhibition)

The antibacterial action of quinolones is primarily attributed to their inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govcapes.gov.br These enzymes are essential for bacterial DNA replication, repair, and recombination. nih.govacs.org Quinolones trap these enzymes in a complex with DNA, leading to double-strand DNA breaks and ultimately cell death. nih.govnih.gov In many Gram-negative bacteria, DNA gyrase is the primary target, while in several Gram-positive bacteria, topoisomerase IV is the preferential target. nih.govnih.gov The specific interactions and inhibitory potency can be influenced by the substitution pattern on the quinoline ring.

Anticancer and Cytotoxic Activities

In addition to their antimicrobial properties, quinoline derivatives have been extensively investigated for their anticancer activities. nih.govglobalresearchonline.netarabjchem.org The presence of halogens on the quinoline scaffold can enhance their cytotoxic effects against various cancer cell lines. researchgate.net For instance, studies on styryl quinolines have shown that electron-withdrawing groups like bromine on the styryl ring can increase cytotoxicity. researchgate.net Similarly, the presence of a halogen at the 6-position of the quinazoline (B50416) ring (a related heterocyclic system) has been shown to improve anticancer effects. nih.gov

The mechanisms underlying the anticancer activity of quinoline derivatives are diverse and can include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis. globalresearchonline.netarabjchem.org For example, certain 6-bromo quinazoline derivatives have shown selective cytotoxicity against tumorigenic cell lines compared to normal cell lines. nih.govresearchgate.net

Table 2: Anticancer and Cytotoxic Activity of Select Halogenated Quinolines and Related Compounds

| Compound/Analog | Cell Line(s) | Activity Metric (e.g., IC50) | Key Findings |

|---|---|---|---|

| Styryl quinolines (SA series with -Br) | HeLa | IC50 | 2.52-4.69 µM researchgate.net |

| 6-Bromo quinazoline derivative (8a) | MCF-7 (breast cancer) | IC50 | 15.85 ± 3.32 µM nih.gov |

| 6-Bromo quinazoline derivative (8a) | SW480 (colon cancer) | IC50 | 17.85 ± 0.92 µM nih.gov |

| 6-Bromo quinazoline derivative (8a) | MRC-5 (normal lung) | IC50 | 84.20 ± 1.72 µM nih.gov |

IC50: Half-maximal inhibitory concentration. This table is for illustrative purposes and includes data for various halogenated quinoline and quinazoline derivatives, not specifically this compound for which detailed public data is limited.

Inhibition of Epigenetic Modifiers (e.g., Enhancer of Zeste Homologue 2 (EZH2))

There is no specific information available in the searched scientific literature regarding the direct inhibition of EZH2 by this compound. However, the broader class of quinoline-containing compounds has been investigated for activity against various epigenetic targets. The structural features of this compound, including its halogenated and methylated quinoline core, suggest it could be a candidate for such interactions, though empirical data is lacking.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Numerous studies have demonstrated the ability of various quinoline derivatives to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, a novel 8-hydroxyquinoline derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), has been shown to induce both paraptosis and apoptosis in breast cancer cells. nih.govresearchgate.net This compound led to extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria. nih.govresearchgate.net Furthermore, platinum(II) complexes incorporating 5-substituted-8-hydroxyquinoline ligands have been found to induce mitophagy-mediated apoptosis in cisplatin-resistant lung cancer cells. nih.gov Another study on novel derivatives of tetrahydrobenzo(g)imidazo[α-1,2] quinoline revealed their capability to induce apoptosis in glioblastoma cells through the production of reactive oxygen species (ROS). waocp.org Specifically, one derivative caused cell cycle arrest at the post-G1 phase. waocp.org Similarly, a novel quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to induce apoptosis and arrest the cell cycle at the G1 phase in breast cancer cell lines. mdpi.com While these examples involve different quinoline-based structures, they highlight the potential of the quinoline scaffold to serve as a basis for developing agents that can modulate cell death and proliferation pathways.

Inhibition of Sphingosine (B13886) Kinases (SphK1, SphK2)

Research into quinoline-5,8-diones has revealed their potential as inhibitors of sphingosine kinases (SphK1 and SphK2). nih.gov These enzymes are overexpressed in many cancers and contribute to increased cell proliferation and survival. nih.gov A study on a panel of quinoline-5,8-diones showed that most of the tested compounds exhibited inhibitory effects on both SphK1 and SphK2. nih.gov The development of these inhibitors was based on exploiting the structural features of known SphK inhibitors. nih.gov Although this study does not include this compound, it demonstrates that the quinoline structure can be a viable backbone for designing SphK inhibitors.

General Cytotoxic Effects in Vitro

The cytotoxic potential of quinoline derivatives against various cancer cell lines is well-documented. For example, the 8-hydroxyquinoline derivative HQ-11 exhibited cytotoxic effects against MCF7 and MDA-MB-231 breast cancer cells. nih.govresearchgate.net Platinum(II) coordination compounds with 5-substituted-8-hydroxyquinoline ligands have also shown significant cytotoxic activity. nih.gov Furthermore, a derivative of tetrahydrobenzo(g)imidazo[α-1,2]quinolone displayed a potent inhibitory effect on the growth of glioblastoma cells. waocp.org While direct cytotoxic data for this compound is not available, the established anticancer properties of related quinoline compounds suggest its potential for similar activity.

Enzyme and Receptor Binding Studies

Specific enzyme and receptor binding studies for this compound are not detailed in the available literature. However, related compounds have been studied for their binding interactions. For instance, molecular docking analysis of the 8-hydroxyquinoline derivative HQ-11 suggested a favorable binding mode in the active site of the chymotrypsin-like β5 subunit of the proteasome. nih.gov Similarly, docking studies of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid explored its binding mode within the active site of Aurora A kinase. mdpi.com These studies underscore the capability of the quinoline scaffold to interact with specific enzymatic targets.

Elucidation of Molecular Mechanisms of Action in Cellular Systems

Structure Activity Relationship Sar Analysis of Halogenated Quinolines

Influence of Halogen Substituents (Bromine and Fluorine) on Reactivity and Biological Profile

The fluorine atom at position 6 is a common feature in many biologically active quinolones. nih.govmdpi.com Its high electronegativity can increase the potency of the compound. For instance, the substitution of a hydrogen atom with fluorine at the C6 position has been shown to enhance antimicrobial activity. nih.gov This is attributed to the potential for the fluorine atom to form favorable interactions with polar residues in the active sites of target enzymes. acs.org The presence of fluorine can also impact the molecule's pharmacokinetic properties.

Bromine substitution, such as at the C8 position, also plays a critical role. Studies on various bromoquinolines have demonstrated their importance as precursors in the synthesis of multifunctional quinoline (B57606) compounds. nih.gov The combination of bromine and other substituents, such as a nitro group, has been shown to have a synergistic effect, enhancing the anticancer potency of the quinoline scaffold. nih.gov The position of the bromine atom is crucial; for example, electrophilic substitution reactions on the quinoline ring are known to occur preferentially at specific positions, and the presence of a deactivating group like bromine will influence the regioselectivity of further reactions. quora.com

Role of the Methyl Group at Position 5 on Steric and Electronic Properties

The methyl group at position 5 introduces both steric and electronic effects that modulate the molecule's properties. As an alkyl group, it is electron-donating, which can influence the electron density of the quinoline ring system. This contrasts with the electron-withdrawing nature of the halogen substituents.

From a steric perspective, the methyl group adds bulk to the molecule. The nature of substituents at the C5 position can affect the molecule's ability to penetrate cell membranes and its binding affinity to biological targets. mdpi.com The size and orientation of the group at this position can either facilitate or hinder the optimal orientation of the molecule within a receptor's binding pocket. Research on polymers containing a methyl-substituted quinoline moiety has shown that the presence of the methyl group influences the material's optical properties, indicating its impact on the electronic structure. researchgate.net

Comparative Analysis of Positional Isomers and Analogues

The specific arrangement of substituents on the quinoline ring is critical to its function. Comparing 8-Bromo-6-fluoro-5-methylquinoline to its positional isomers and analogues highlights the importance of the substitution pattern.

For example, moving the bromine atom from position 8 to position 4 would create 4-Bromo-6-fluoroquinoline (B1289494). This isomer exhibits different reactivity; the bromide group at the 4-position is susceptible to palladium-catalyzed coupling reactions. ossila.com The reactivity differences arise from the varied electronic environments at each position of the quinoline ring. Direct magnesiation studies have shown that functionalization can be selectively directed to positions C2, C3, and C4, demonstrating the inherent differences in reactivity across the scaffold. acs.org

Table 1: Comparison of Selected Halogenated Quinolines

| Compound Name | CAS Number | Key Structural Differences | Noted Reactivity/Application |

|---|---|---|---|

| 8-Bromo-6-fluoroquinoline | 22960-18-5 | Lacks the C5 methyl group. nih.gov | Building block. |

| 4-Bromo-6-fluoroquinoline | 661463-17-8 | Bromine at C4 instead of C8; lacks C5 methyl group. ossila.com | Intermediate for anticancer agents; reactivity at C4 bromide. ossila.com |

This table is generated based on available data for comparative purposes.

Modulating Substituent Effects for Enhanced Potency and Selectivity

The development of potent and selective quinoline-based therapeutic agents relies on the strategic modulation of substituent effects. nih.gov Structure-activity relationship (SAR) studies are instrumental in understanding how modifications to the quinoline scaffold affect its biological targets. mdpi.comnih.gov

For instance, the fluorine atom at C6 is considered an optimal substituent for certain anticancer activities. mdpi.com The substituent at the C7 position is known to be highly adaptable for modifications to enhance antimicrobial activity, while substituents at C8 can improve efficacy against anaerobic bacteria. mdpi.com By systematically altering substituents at various positions (N1, C2, C3, C5, C6, C7, and C8), researchers can fine-tune the molecule's physical, chemical, pharmacokinetic, and pharmacological properties. nih.gov

The introduction of electron-withdrawing groups, such as halogens, or electron-donating groups at specific positions can enhance interactions with target enzymes or receptors. acs.org This targeted modification aims to improve potency against the intended target while minimizing off-target effects, thereby increasing selectivity and reducing potential toxicity. nih.gov

Pharmacophore Identification and Lead Optimization Principles

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For quinoline derivatives, the pharmacophore typically includes features like aromatic rings, hydrogen bond acceptors, and hydrophobic groups. nih.gov Identifying this pharmacophore is the first step in designing new, more effective compounds. nih.gov

Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its properties. For quinoline derivatives, this involves making chemical modifications to enhance efficacy, selectivity, and pharmacokinetic profiles. uantwerpen.beresearchgate.net Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are heavily utilized in this process to predict how changes to the molecular structure will affect its biological activity. nih.govresearchgate.net

Potential Research Applications and Future Directions

Building Blocks for Complex Organic Synthesis

The quinoline (B57606) nucleus is a prevalent scaffold in medicinal chemistry and materials science. nih.gov 8-Bromo-6-fluoro-5-methylquinoline serves as a key intermediate in the synthesis of more elaborate molecular architectures. The bromine atom, in particular, is amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups at the 8-position. This capability is crucial for creating libraries of novel compounds for biological screening and materials development. The presence of the fluorine and methyl groups can also influence the electronic properties and steric environment of the molecule, guiding the regioselectivity of further chemical transformations. A related compound, 6-bromo-8-fluoro-5-methylquinoline-3,4-diamine, is also utilized as a building block for creating more complex molecules.

Molecular Probes in Biochemical and Biological Studies

Quinolines are known for their fluorescent properties, and the introduction of halogens can modulate these characteristics. While specific studies on this compound as a molecular probe are not extensively documented, its structural motifs are found in compounds designed for such purposes. The quinoline core can act as a fluorophore, and the substituents can be tailored to enhance its photophysical properties or to introduce specific binding moieties for biological targets. For instance, the bromo and fluoro groups can influence the emission wavelength and quantum yield, while the methyl group can affect solubility and cellular uptake. A related diamine derivative, 6-bromo-8-fluoro-5-methylquinoline-3,4-diamine, has been identified for its potential use in studying enzyme inhibitors and other biological interactions.

Development in Advanced Materials Science (e.g., Organic Semiconductors)

Brominated quinolines and their derivatives are being explored for their potential in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The substituents on the quinoline ring play a crucial role in modulating the electron transport properties of these materials. The aromatic and heterocyclic nature of the quinoline scaffold in this compound suggests its potential as a building block for organic semiconductors. The bromine and fluorine atoms can enhance inter- and intramolecular interactions, which are critical for charge transport in these materials. By participating in coupling reactions, this compound can be incorporated into larger conjugated systems with tailored electronic and optical properties for applications in advanced electronic devices.

Precursors for Radiopharmaceutical Development

The development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy is a rapidly advancing field. The presence of a bromine atom in this compound makes it a potential precursor for the synthesis of radiolabeled compounds. The bromine atom can be replaced with a radioisotope, such as Bromine-76 or Bromine-77, through nucleophilic substitution reactions. These radiolabeled quinoline derivatives could then be evaluated as imaging agents for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), or as therapeutic agents. The fluorine atom also presents an opportunity for radiolabeling with Fluorine-18, a widely used PET isotope.

Exploration in Emerging Therapeutic Areas for Quinoline Scaffolds

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs. nih.gov Halogenated quinolines, in particular, have shown a wide range of biological activities, including anticancer, antibacterial, and antineurodegenerative properties. researchgate.net The specific substitution pattern of this compound could lead to novel therapeutic agents. For instance, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines have been synthesized and shown to possess significant antitumor activity. nih.gov The presence of halogens can enhance the binding affinity of the molecule to biological targets and improve its pharmacokinetic properties. Further research into derivatives of this compound could uncover new lead compounds for various diseases.

Future Research Avenues and Challenges in Halogenated Quinoline Chemistry

The field of halogenated quinoline chemistry continues to evolve, with ongoing efforts to develop more efficient and selective synthetic methods. consensus.app A key challenge lies in controlling the regioselectivity of halogenation and other substitution reactions on the quinoline ring. Future research will likely focus on the development of novel catalytic systems to achieve this control. Furthermore, a deeper understanding of the structure-activity relationships of halogenated quinolines is needed to guide the design of new molecules with enhanced biological activity and improved safety profiles. The exploration of hybrid molecules that combine the quinoline scaffold with other pharmacophores is also a promising area of research. nih.gov As our understanding of the biological roles of halogenated quinolines expands, so too will the potential applications of versatile building blocks like this compound.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 8-bromo-6-fluoro-5-methylquinoline in laboratory settings?

- Methodological Answer : Mandatory safety measures include wearing nitrile gloves, lab coats, and protective eyewear to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation of volatile byproducts. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services to comply with environmental regulations .

Q. How can NMR spectroscopy differentiate positional isomers of bromo-fluoro-methylquinoline derivatives?

- Methodological Answer : and NMR can identify substituent positions via coupling patterns and chemical shifts. For example, bromine’s deshielding effect shifts adjacent protons downfield (~δ 8.5–9.5 ppm), while fluorine’s electronegativity alters splitting patterns (e.g., coupling in aromatic protons). 2D NOESY or COSY experiments resolve spatial proximity of methyl groups .

Q. What synthetic routes are feasible for introducing bromine and fluorine substituents into quinoline scaffolds?

- Methodological Answer : Bromination via NBS (N-bromosuccinimide) in DCM at 0°C selectively targets the 8-position. Fluorination can employ Balz-Schiemann reactions (diazotization of aniline intermediates followed by HF-pyridine treatment) or electrophilic fluorinating agents like Selectfluor™. Methyl groups are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling with methylboronic acids .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methyl group influence regioselectivity in cross-coupling reactions of this compound?

- Methodological Answer : The 5-methyl group sterically hinders coupling at the adjacent 6-fluoro position, directing palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to the 8-bromo site. DFT calculations show methyl’s electron-donating effect lowers the activation energy for oxidative addition at C8 by stabilizing Pd(0) intermediates .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer : Heavy atoms (Br) cause absorption artifacts in X-ray diffraction. Data collection at low temperature (150 K) reduces thermal motion, and SHELXL refinement with anisotropic displacement parameters improves accuracy. Weak C–H⋯π interactions (3.2–3.5 Å) and absence of π-stacking are confirmed via Hirshfeld surface analysis .

Q. How can contradictions in reported fluorescence quantum yields of quinoline derivatives be reconciled?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., acetonitrile vs. DMSO) and concentration-dependent aggregation. Standardize measurements using integrating sphere setups with degassed solvents. Compare with reference fluorophores (e.g., quinine sulfate) to calibrate instrument-specific biases .

Q. What mechanistic insights explain the reduced reactivity of this compound in nucleophilic aromatic substitution (NAS) compared to non-methylated analogs?

- Methodological Answer : The 5-methyl group increases steric bulk, hindering attack by nucleophiles (e.g., amines) at the C8 position. Hammett substituent constants (σ) indicate methyl’s electron-donating nature deactivates the ring, slowing NAS kinetics. Kinetic studies (Eyring plots) reveal higher ΔG values (~15 kJ/mol) for methylated derivatives .

Key Research Gaps and Challenges

- Synthetic Scalability : Multi-step routes suffer from low yields (~30%) due to competing halogen exchange reactions.

- Biological Relevance : Limited data on metabolic stability (CYP450 interactions) and toxicity (Ames test) for drug development.

- Computational Modeling : Improved DFT methods needed to predict regioselectivity in polyhalogenated quinolines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.